molecular formula C8H17NO3 B1605581 Threonine tert-butyl ester CAS No. 66748-90-1

Threonine tert-butyl ester

Cat. No.: B1605581
CAS No.: 66748-90-1
M. Wt: 175.23 g/mol
InChI Key: XASPGLPXANLVTJ-RITPCOANSA-N
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Description

Significance of Threonine tert-Butyl Ester as a Chemical Building Block

This compound serves as a vital chemical building block, primarily in the domain of peptide synthesis. chemimpex.com The incorporation of the tert-butyl ester provides several advantages; it enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis and improves the stability of the resulting products. chemimpex.comchemimpex.com This increased solubility and stability are critical for achieving higher yields and purity in the construction of peptide chains. chemimpex.com

In medicinal chemistry and drug development, this compound is a valuable intermediate for creating new therapeutic agents. chemimpex.comchemimpex.com Its structure is leveraged in the synthesis of bioactive compounds, such as enzyme inhibitors and modulators. chemimpex.com By acting as a protected form of threonine, it allows for precise incorporation into larger molecules that may have therapeutic potential. smolecule.com The unique properties conferred by the tert-butyl group, such as stability and ease of handling, make it a preferred choice for researchers in both academic and industrial settings, accelerating the development of novel drugs. chemimpex.com

The utility of this compound extends to biochemical research, where it is used to study protein interactions and enzyme activity. chemimpex.comchemimpex.com Its ability to be integrated into peptides facilitates investigations into metabolic pathways and the mechanisms of diseases. chemimpex.comchemimpex.com

Overview of Research Trajectories for this compound

Current and historical research involving this compound highlights its versatility as a synthetic intermediate. The primary trajectory of its use remains firmly in the realm of peptide synthesis. chemimpex.com It is frequently employed in both solution-phase and solid-phase peptide synthesis (SPPS) to create custom peptides for research and pharmaceutical applications. nih.govnih.gov For example, it has been used as a building block in the synthesis of the N-terminal sequence of leukosialin, a molecule associated with leukemia. nih.gov

A significant area of research focuses on its application in drug development and medicinal chemistry. chemimpex.comchemimpex.com Scientists utilize this compound to synthesize complex molecules that are evaluated for therapeutic activity. This includes the development of prodrugs, where the ester group can improve the bioavailability of a parent drug. chemimpex.com Research also extends to creating enzyme inhibitors and modulators, where the threonine moiety is a key part of the bioactive structure. chemimpex.com

Furthermore, this compound is a tool in biochemical and biotechnological research. chemimpex.comchemimpex.com It is used to create modified peptides that help in studying protein-protein interactions, enzyme mechanisms, and cellular metabolic pathways. chemimpex.comchemimpex.comchemimpex.com This fundamental research provides insights into biological processes and can identify potential new targets for drug discovery. chemimpex.com

Physicochemical Properties of this compound Variants

Property L-Threonine tert-butyl ester L-Threonine tert-butyl ester hydrochloride O-tert-Butyl-L-threonine tert-butyl ester O-tert-Butyl-L-threonine tert-butyl ester acetate (B1210297) salt
IUPAC Name tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate nih.gov Not Available (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate biosynth.com (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate smolecule.com
CAS Number 66748-90-1 nih.gov 69320-90-7 chemimpex.com 5854-78-4 aksci.com 5854-77-3 smolecule.comiris-biotech.de
Molecular Formula C₈H₁₇NO₃ nih.gov C₈H₁₇NO₃·HCl chemimpex.com C₁₂H₂₅NO₃ biosynth.com C₁₂H₂₅NO₃·C₂H₄O₂ smolecule.comiris-biotech.de
Molecular Weight 175.23 g/mol nih.gov 211.69 g/mol chemimpex.com 231.33 g/mol biosynth.com 231.33 * 60.05 g/mol iris-biotech.de
Appearance Not Available White crystalline powder chemimpex.com Liquid aksci.com White to off-white solid smolecule.com
Melting Point Not Available 131-143 ºC chemimpex.com Not Applicable Not Available
Boiling Point Not Available Not Available 70°C/0.8mmHg aksci.com Not Available
Optical Rotation Not Available [a]D20 = -19 ± 2º (C=1 in DMF) chemimpex.com +2.0 ~ +4.0°(c=1, EtOH) aksci.com Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66748-90-1

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m1/s1

InChI Key

XASPGLPXANLVTJ-RITPCOANSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O

sequence

T

Synonyms

threonine tert-butyl ester

Origin of Product

United States

Synthetic Methodologies for Threonine Tert Butyl Ester

Direct Esterification Approaches

Direct esterification methods offer a straightforward route to threonine tert-butyl ester by reacting L-threonine with a tert-butylating agent in the presence of a catalyst. These approaches are often favored for their operational simplicity.

Acid-Catalyzed Esterification with tert-Butanol (B103910)

The reaction of L-threonine with tert-butanol in the presence of a strong acid catalyst is a common method for the synthesis of this compound. smolecule.com Sulfuric acid is frequently employed to facilitate the esterification process. smolecule.com The reaction is typically carried out by heating the mixture under reflux to drive the formation of the ester. smolecule.com

Isobutene-Mediated Esterification

Isobutene gas serves as an effective tert-butylating agent for the synthesis of this compound. This method involves reacting L-threonine with isobutene in a suitable solvent, such as dioxane, under acidic conditions. biosynth.comgoogle.com The reaction can proceed at room temperature, although it may require several days for completion. google.comgoogle.com The use of a sealed vessel is often necessary to maintain the concentration of the gaseous isobutene. nih.gov This method has been reported to yield both the mono- and di-tert-butylated products, where both the carboxylic acid and the hydroxyl group of threonine are protected. nii.ac.jp

One patented method describes the synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate (B1210297) salt by reacting L-threonine and isobutene in 1,4-dioxane (B91453) with a solid superacid catalyst. google.com The reaction is performed at room temperature, which offers advantages in terms of energy consumption and control over side reactions. google.com

Catalytic Systems for Enhanced Efficiency

To improve the efficiency and yield of the esterification reaction, various catalytic systems have been explored. These catalysts aim to provide higher activity, better selectivity, and easier separation from the reaction mixture compared to traditional homogeneous acid catalysts.

Solid acid catalysts have emerged as a promising alternative to liquid acids due to their ease of separation, reusability, and reduced corrosivity. nih.govresearchgate.net

A notable example is the use of ZSM-5 supported silicotungstic acid . This catalyst has demonstrated significantly higher catalytic activity than sulfuric acid in the preparation of O-tert-butyl-L-threonine tert-butyl ester. google.com A patented method utilizing this catalyst with tert-butyl alcohol or tert-butyl methyl ether as the butylated reagent reports a yield of over 80% and a purity of over 99%. google.com The process involves a stepwise temperature increase and material feeding to accommodate the different reactivities of the two-step reaction, where the hydroxyl group is first substituted, followed by the esterification of the carboxyl group. google.com

Another class of effective solid catalysts includes SO₄²⁻/TiO₂/La₃ solid superacid composites . google.com These catalysts have been successfully employed in the synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt from L-threonine and isobutene. google.com The use of these rare earth-containing solid superacids allows the reaction to proceed under mild, room-temperature conditions, simplifying the process and minimizing side reactions. google.comnih.govnih.gov The catalyst's performance is optimized by controlling parameters such as the mole ratio of the components, the concentration of sulfuric acid used for sulfation, and the calcination temperature and time. nih.govnih.gov

Catalyst SystemReactantsSolventKey AdvantagesReported Yield
ZSM-5 supported silicotungstic acidL-threonine, tert-butyl alcohol/tert-butyl methyl etherTHF, 1,4-dioxane, DMSO, DMFHigh activity, high yield and purity, suitable for industrial production. google.com>80% google.com
SO₄²⁻/TiO₂/La₃ solid superacidL-threonine, isobutene1,4-dioxaneMild reaction conditions (room temperature), easy to control, few side reactions. google.comNot specified

Lewis acids can also catalyze the esterification of threonine. While specific examples for this compound are less commonly detailed in readily available literature, Lewis acid catalysis is a well-established method for esterification and other C-C and C-X bond-forming reactions. acs.orgrug.nlsigmaaldrich.com The mechanism involves the activation of the carbonyl group of the carboxylic acid by the Lewis acid, making it more susceptible to nucleophilic attack by the alcohol.

Brønsted acids are widely used catalysts for the synthesis of tert-butyl esters. beilstein-journals.org

Perchloric acid (HClO₄) is a frequently used catalyst for the direct formation of tert-butyl esters of free amino acids in tert-butyl acetate. nii.ac.jpthieme-connect.comresearchgate.net However, it is a potentially hazardous reagent, which necessitates careful handling. thieme-connect.comresearchgate.net

Sulfuric acid (H₂SO₄) is another common Brønsted acid catalyst for this transformation. smolecule.comnih.gov It is often used in conjunction with isobutene in a solvent like dioxane. nih.gov A drawback of using concentrated sulfuric acid is the potential for side reactions and the difficulty in its removal from the reaction mixture. google.com

Brønsted Acid CatalystCo-reactant/SolventKey Features
Perchloric acid (HClO₄)tert-butyl acetateCommonly used for direct tert-butylation of free amino acids. nii.ac.jpthieme-connect.com Potentially hazardous. thieme-connect.comresearchgate.net
Sulfuric acid (H₂SO₄)isobutene/dioxane, tert-butanolA conventional and effective catalyst. smolecule.comnih.gov Can lead to side reactions and purification challenges. google.com

Solvent System Optimization in Esterification Reactions

The choice of solvent is a critical parameter in the esterification of L-threonine, significantly influencing reaction efficiency, yield, and ease of purification. Solvents are selected based on their ability to dissolve the starting materials, facilitate the reaction, and in some cases, participate in the reaction mechanism.

A common approach involves the use of non-polar or moderately polar aprotic solvents. For instance, 1,4-dioxane is frequently employed as a solvent in the synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt. biosynth.comgoogle.com Its use, particularly in conjunction with solid superacid catalysts, is advantageous as it is less corrosive than protic solvents like water or ethanol. biosynth.com Dichloromethane (B109758) (CH2Cl2) is another widely used solvent, especially when reacting amino acids with isobutylene (B52900) in the presence of an acid catalyst. google.com

A study by Ogasa et al. (2024) highlighted the importance of the solvent as a tert-butylating agent itself. Their research demonstrated that tert-butyl acetate (t-BuOAc) can serve as both the solvent and the reagent for the direct tert-butylation of free amino acids. thieme-connect.com The study found that other tert-butylating solvents like tert-butanol (t-BuOH) or methyl tert-butyl ether (t-BuOMe) were not effective under their optimized conditions with bis(trifluoromethanesulfonyl)imide (Tf2NH) as the catalyst. thieme-connect.com

Furthermore, a patented method for industrial production utilizes a range of organic solvents including tetrahydrofuran (B95107) (THF), 1,4-dioxane, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). google.com The selection of these solvents is based on creating a homogeneous reaction system and achieving high product purity. google.comgoogle.com

The following table summarizes various solvent systems and their roles in the synthesis of this compound derivatives.

SolventCatalyst/ReagentRole of SolventObserved OutcomeReference(s)
1,4-DioxaneSolid Superacid / IsobuteneReaction mediumSimplifies the process, less corrosive than protic solvents. biosynth.comgoogle.com biosynth.comgoogle.com
Dichloromethane (CH2Cl2)Isobutylene / Sulfuric AcidReaction mediumFacilitates reaction between the amino acid and isobutylene. google.com google.com
tert-Butyl Acetate (t-BuOAc)Bis(trifluoromethanesulfonyl)imide (Tf2NH)Solvent and tert-butylating agentHigh yield of the desired tert-butyl ester. thieme-connect.com thieme-connect.com
THF, DMSO, DMFZSM-5 supported silicotungstic acidReaction mediumSuitable for industrial production with high yield and purity. google.com google.com

Alternative Synthetic Routes

Beyond direct esterification with isobutylene or tert-butanol, several alternative strategies have been developed for the synthesis of this compound. These methods offer potential advantages in terms of reaction conditions, substrate scope, or avoidance of certain harsh reagents.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be applied to the synthesis of tert-butyl esters from other, more easily prepared esters, such as methyl or ethyl esters. The reaction can be catalyzed by either an acid or a base.

Protection of L-Threonine with tert-Butyl Acetate

A highly effective method for the direct synthesis of amino acid tert-butyl esters involves the use of tert-butyl acetate as the tert-butylating agent. This approach avoids the use of gaseous isobutylene and can be performed under relatively mild conditions. The reaction is typically catalyzed by a strong acid.

Historically, perchloric acid (HClO4) has been used for this purpose, but it is a potentially hazardous reagent. thieme-connect.com A more recent and powerful method developed by Ogasa et al. (2024) utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as the catalyst. thieme-connect.comorganic-chemistry.org This "super-strong" acid efficiently promotes the tert-butylation of various amino acids, including L-threonine, in tert-butyl acetate, which acts as both the solvent and the reagent. thieme-connect.com This method is notable for its high yields and applicability to a wide range of amino acids.

The following table presents the yields obtained for the di-tert-butylation of L-threonine and other amino acids using the Tf2NH/tert-butyl acetate system. nii.ac.jpthieme-connect.com

Amino AcidProductYield (%)Reference(s)
L-ThreonineDi-tert-butylated L-threonine73 nii.ac.jpthieme-connect.com
L-SerineDi-tert-butylated L-serineQuantitative thieme-connect.com
L-Aspartic AcidDi-tert-butylated L-aspartic acid77 nii.ac.jpthieme-connect.com
L-TyrosineMono-tert-butylated L-tyrosine (major)68 nii.ac.jpthieme-connect.com
L-PhenylalanineL-Phenylalanine tert-butyl ester86 nii.ac.jp

Formation of tert-Butyl Esters via Activated Intermediates

In the context of peptide synthesis, the carboxyl group of an N-protected amino acid is often "activated" to facilitate the formation of a peptide bond with the amino group of another amino acid. While this is not a direct method for synthesizing the simple this compound, it involves the principle of an activated intermediate.

For example, a compound like Fmoc-Thr(tBu)-OSu is an activated ester where the N-hydroxysuccinimide (OSu) group makes the carboxyl carbon highly susceptible to nucleophilic attack. In solid-phase peptide synthesis (SPPS), this activated building block reacts with a resin-bound amine to form a peptide bond, effectively incorporating the threonine residue with its hydroxyl group and carboxyl terminus (as part of the peptide backbone) protected. The tert-butyl ester itself is a stable protecting group that is cleaved at a later stage, typically under acidic conditions.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, scalability, safety, and product purity. Industrial methods are optimized to maximize yield and minimize complex purification steps.

One patented method for industrial production focuses on achieving a high yield (over 80%) and purity (over 99%) by using a ZSM-5 supported silicotungstic acid catalyst. google.compatsnap.com This process uses tert-butyl alcohol or tert-butyl methyl ether as the butylation reagent in a stepwise reaction. google.com The reaction conditions are controlled by first reacting at a lower temperature (30-50 °C) and then increasing the temperature (50-70 °C) after adding a second batch of the reagent. google.compatsnap.com This approach is described as having moderate reaction conditions, being easy to control, and having few side reactions. google.com

Another consideration for large-scale synthesis is the choice of reagents to avoid safety hazards associated with materials like isobutylene, which is a flammable and explosive gas. patsnap.com The use of liquid reagents like tert-butyl alcohol or tert-butyl methyl ether is therefore advantageous for industrial applications. google.com Purification on an industrial scale is often achieved through distillation under normal and reduced pressure, which simplifies the operation and reduces energy consumption compared to chromatographic methods. google.com

The following table summarizes key parameters for an industrial-scale synthesis method for O-tert-butyl-L-threonine tert-butyl ester. google.compatsnap.com

ParameterSpecificationPurpose / AdvantageReference(s)
CatalystZSM-5 supported silicotungstic acidHigh activity and selectivity google.compatsnap.com
Butylation Reagenttert-Butyl alcohol or tert-butyl methyl etherAvoids use of hazardous isobutylene gas google.compatsnap.com
SolventsTHF, 1,4-dioxane, DMSO, DMFCreates a homogeneous reaction system google.com
Reaction TemperatureStepwise: 30-50 °C then 50-70 °CControlled reaction, minimizes side products google.compatsnap.com
Achieved Yield> 80%High efficiency for industrial production google.compatsnap.com
Achieved Purity> 99%Meets standards for pharmaceutical intermediates google.compatsnap.com

Protecting Group Chemistry of Threonine Tert Butyl Ester

Role of tert-Butyl Groups in Amino Acid Protection

The tert-butyl (tBu) group is a sterically bulky protecting group widely employed in peptide synthesis, particularly within the fluorenylmethyloxycarbonyl (Fmoc) strategy. iris-biotech.deseplite.com Its bulkiness provides excellent stability against various reagents and reaction conditions encountered during peptide chain elongation. thieme-connect.com

The protection of the C-terminal carboxyl group of an amino acid is crucial to prevent its participation in peptide bond formation. The tert-butyl ester is a frequently used protecting group for the carboxylic acid functionality of amino acids due to its high stability against nucleophiles and reducing agents. thieme-connect.com This protection is typically achieved by reacting the amino acid with isobutene in the presence of a strong acid catalyst. thieme-connect.comgoogle.com In the case of threonine, this results in the formation of Threonine tert-butyl ester.

The tert-butyl ester is stable under the basic conditions used for the removal of the Fmoc group from the N-terminus, making it highly compatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. peptide.combiosynth.com The acid lability of the tert-butyl ester allows for its removal during the final cleavage of the peptide from the resin, typically with strong acids like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org

Table 1: Comparison of Carboxyl Protecting Groups

Protecting Group Cleavage Conditions Stability Common Strategy
tert-Butyl (tBu) Ester Strong acid (e.g., TFA) iris-biotech.de Stable to base and nucleophiles thieme-connect.com Fmoc/tBu SPPS biosynth.com
Benzyl (B1604629) (Bzl) Ester Hydrogenolysis (H₂/Pd), strong acid (HF) wikipedia.orgquimicaorganica.org Stable to mild acid and base Boc/Bzl SPPS biosynth.com
Methyl/Ethyl Esters Saponification (base hydrolysis) quimicaorganica.org Labile to base Solution-phase synthesis
Allyl (All) Ester Pd(0) catalyst peptide.com Stable to acid and base peptide.com Orthogonal protection schemes

The side-chain hydroxyl group of threonine is a reactive functionality that can undergo undesirable side reactions, such as O-acylation, during peptide synthesis. nih.gov To prevent this, the hydroxyl group is often protected. The tert-butyl ether is a common protecting group for the hydroxyl groups of serine and threonine in Fmoc-based SPPS. peptide.comias.ac.in This protection renders the hydroxyl group unreactive towards the reagents used during peptide coupling and N-terminal deprotection. pearson.com

Similar to the tert-butyl ester, the tert-butyl ether is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like TFA during the final cleavage step. peptide.comstackexchange.com This simultaneous deprotection of the side-chain and C-terminal protecting groups is a key feature of the Fmoc/tBu strategy.

Orthogonal Protecting Group Strategies

Orthogonality in protecting groups is a crucial concept in complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com This enables specific modifications at different sites of a molecule.

The tert-butyl protecting groups (both ester and ether) are highly compatible with the Fmoc N-terminal protecting group. iris-biotech.de The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent, conditions under which the acid-labile tert-butyl groups are completely stable. seplite.comwikipedia.org This orthogonality is the cornerstone of the widely used Fmoc/tBu strategy in SPPS. biosynth.com

Conversely, tert-butyl protecting groups are generally not orthogonal to the tert-Butoxycarbonyl (Boc) N-terminal protecting group. The Boc group is also acid-labile and is removed with acids such as TFA. creative-peptides.com Therefore, in a Boc-based strategy, the use of tert-butyl side-chain protection would lead to the simultaneous removal of both the N-terminal and side-chain protecting groups. The Boc strategy typically employs benzyl-based (Bzl) side-chain protecting groups, which are removed by strong acids like hydrogen fluoride (HF) or by hydrogenolysis, conditions that also cleave the Boc group but offer a degree of differential lability. biosynth.com

Table 2: Orthogonality of Protecting Groups

N-Terminal Protection Side-Chain/C-Terminal Protection Deprotection Condition (N-Terminal) Deprotection Condition (Side-Chain/C-Terminal) Orthogonal?
Fmoc tert-Butyl (tBu) Base (e.g., Piperidine) wikipedia.org Acid (e.g., TFA) iris-biotech.de Yes biosynth.com
Boc tert-Butyl (tBu) Acid (e.g., TFA) creative-peptides.com Acid (e.g., TFA) wikipedia.org No
Boc Benzyl (Bzl) Acid (e.g., TFA) creative-peptides.com Stronger Acid (e.g., HF), Hydrogenolysis wikipedia.orgquimicaorganica.org Quasi-orthogonal biosynth.com
Fmoc Allyl (All) Base (e.g., Piperidine) wikipedia.org Pd(0) catalyst peptide.com Yes

While the global deprotection of all tert-butyl groups at the end of a synthesis is common, selective protection and deprotection strategies can be employed for more complex synthetic goals, such as peptide cyclization or the introduction of post-translational modifications.

For selective deprotection, one might use a protecting group for the side chain that is labile under conditions that leave the tert-butyl ester intact, or vice versa. For instance, an allyl-based protecting group can be used for the side chain, which is removed by a palladium catalyst, leaving the tert-butyl ester at the C-terminus unaffected. peptide.com

Selective protection can be achieved by carefully choosing the reaction conditions. For example, the tert-butylation of L-tyrosine can yield a product where only the carboxylic acid is protected as a tert-butyl ester, with the phenolic hydroxyl group remaining free, or a di-tert-butylated product, depending on the reaction conditions. thieme-connect.com

Deprotection Methodologies

The final step in SPPS is typically the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For peptides synthesized using the Fmoc/tBu strategy, this is achieved with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

The cleavage cocktail usually consists of TFA as the main cleaving agent, along with a variety of scavengers to prevent side reactions. thermofisher.com The tert-butyl cation, a byproduct of the deprotection of tert-butyl esters and ethers, is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan and methionine. nih.gov Scavengers are therefore added to trap these reactive species. researchgate.net

Common scavengers include:

Water : To protonate the peptide and act as a scavenger.

Triisopropylsilane (TIS) : A reducing agent that effectively scavenges carbocations. researchgate.net

1,2-Ethanedithiol (EDT) : Particularly useful for protecting cysteine residues. tandfonline.com

Thioanisole : A "soft" nucleophile that aids in the cleavage and acts as a scavenger. tandfonline.com

Phenol : A scavenger that can prevent the alkylation of tyrosine residues. semanticscholar.org

The composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide to minimize side reactions. thermofisher.comacs.org For instance, a common cocktail is TFA/H₂O/TIS (95:2.5:2.5). researchgate.net The deprotection is typically carried out at room temperature for a few hours to ensure complete removal of all protecting groups. researchgate.net

While strong acidolysis with TFA is the most common method, other deprotection strategies have been explored. For example, aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of tert-butyl esters and ethers. organic-chemistry.orgorganic-chemistry.org Enzymatic methods have also been investigated for the selective cleavage of tert-butyl esters under mild conditions, leaving other protecting groups intact. nih.gov

Acid-Labile Nature of tert-Butyl Ester and Ether Linkages

The effectiveness of the tert-butyl group as a protecting agent for both the carboxyl (ester) and hydroxyl (ether) functions of threonine lies in its chemical stability and, paradoxically, its precisely controlled instability. Both the tert-butyl ester and the tert-butyl ether linkages are highly stable under neutral and basic conditions, which is a requirement during the Fmoc-deprotection step (typically using a piperidine solution) in peptide synthesis.

However, these linkages are designed to be labile under strongly acidic conditions peptide.comspringernature.com. This susceptibility to acid is a direct consequence of the electronic structure of the tert-butyl group. The cleavage of the carbon-oxygen bond in either the ester or the ether results in the formation of a tertiary carbocation—the tert-butyl cation. This cation is relatively stable due to the electron-donating inductive effects of the three methyl groups attached to the central carbon. The formation of this stabilized carbocation provides a strong thermodynamic driving force for the cleavage reaction in the presence of a strong acid, making the deprotection step efficient and predictable.

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)High concentration (e.g., 95%) in Dichloromethane (B109758) (DCM) or neat; often part of a "cleavage cocktail" with scavengers. Reaction time is typically 1-3 hours at room temperature. thermofisher.comThis is the most common and standard method in Fmoc-based solid-phase peptide synthesis for simultaneous cleavage from the resin and side-chain deprotection. iris-biotech.de
Hydrochloric Acid (HCl)Used as a solution in an organic solvent, such as dioxane or ethyl acetate (B1210297).A strong protic acid that effectively cleaves tert-butyl groups, though TFA is more frequently used in modern SPPS due to its volatility and effectiveness.
Iodine (I₂)Used as a catalyst in a solvent like acetonitrile, often in the presence of water. researchgate.netMolecular iodine serves as a mild Lewis acid catalyst for the hydrolysis of tert-butyl esters. researchgate.netthieme-connect.com This method can offer chemoselectivity, leaving other acid-labile groups like N-Boc intact. researchgate.netthieme-connect.com
Silica Gel (SiO₂)Used as a solid acid catalyst, typically in a non-polar solvent like toluene at elevated temperatures (reflux). researchgate.netOffers a method for selective cleavage of tert-butyl esters over tert-butyl ethers under heterogeneous conditions. researchgate.net

Mechanistic Aspects of tert-Butyl Ester Cleavage

The acid-catalyzed cleavage of a tert-butyl ester from the carboxyl group of threonine proceeds through a well-understood unimolecular mechanism known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).

The process involves two primary steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as Trifluoroacetic Acid (TFA). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

Unimolecular Cleavage: The protonated ester undergoes cleavage of the bond between the oxygen atom and the tert-butyl group (alkyl-oxygen cleavage). This heterolytic cleavage is the rate-determining step and results in the formation of two species: the free carboxylic acid and a highly stable tertiary tert-butyl carbocation wikipedia.org. The carbocation is then typically neutralized, often by eliminating a proton to form isobutylene (B52900) gas.

The cleavage of the side-chain tert-butyl ether follows a similar acid-catalyzed pathway. The ether oxygen is first protonated by the acid. Subsequently, the C-O bond breaks to release the free hydroxyl group of threonine and the stable tert-butyl carbocation study.comlibretexts.orgyoutube.comlibretexts.org. This reaction can proceed via an SN1 or E1 mechanism libretexts.orglibretexts.org.

Minimization of Side Reactions During Deprotection (e.g., tert-butyl cation scavenging)

While the formation of the tert-butyl carbocation is key to the deprotection process, its high reactivity can also be a significant drawback. Once formed, this potent electrophile can attack any nucleophilic sites within the newly deprotected peptide. Certain amino acid side chains are particularly susceptible to this unwanted alkylation (tert-butylation), including:

Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

Methionine (Met): The sulfur atom in the thioether side chain can be alkylated.

Tyrosine (Tyr): The activated phenolic ring can be a target for the cation thermofisher.com.

Cysteine (Cys): The free thiol group is a strong nucleophile acs.org.

To prevent these deleterious side reactions, deprotection is almost always carried out in a "cleavage cocktail" containing nucleophilic scavenger agents thermofisher.comiris-biotech.de. These scavengers are added in excess to the acid solution (e.g., TFA) to effectively trap or "scavenge" the tert-butyl cations as they are formed, preventing them from modifying the peptide product thermofisher.com.

ScavengerFunctionCommonly Used In Cocktails With
Water (H₂O)Acts as a scavenger for tert-butyl cations, particularly important when tert-butyl protected residues are present. wpmucdn.comTFA, Triisopropylsilane (TIS) iris-biotech.de
Triisopropylsilane (TIS)A very effective carbocation scavenger that works via hydride transfer, reducing the cation. It also helps prevent the oxidation of tryptophan.TFA, Water iris-biotech.de
1,2-Ethanedithiol (EDT)A soft nucleophile, particularly effective at scavenging cations and protecting cysteine and methionine residues from modification. thermofisher.comiris-biotech.deTFA, Water, Thioanisole iris-biotech.de
ThioanisoleA scavenger that helps to prevent the alkylation of methionine and tryptophan and assists in the removal of certain arginine protecting groups. iris-biotech.deTFA, Phenol, Water, EDT iris-biotech.de
PhenolAn aromatic scavenger that can trap carbocations.TFA, Water, TIS iris-biotech.de

The careful selection of a scavenger cocktail, tailored to the specific amino acid composition of the peptide, is essential for obtaining a high-purity final product free from alkylation artifacts iris-biotech.dewpmucdn.com.

Applications in Organic and Peptide Synthesis

Integration in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptide chains in a stepwise fashion on an insoluble polymer support. iris-biotech.de This technique simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each step. iris-biotech.deiris-biotech.de The use of protected amino acids is fundamental to SPPS, and threonine derivatives with a tert-butyl ether protecting the side-chain hydroxyl group are crucial for incorporating threonine residues into the growing peptide. nih.govchemimpex.com

The fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most prevalent approach in modern SPPS due to its use of milder reaction conditions compared to older methods. iris-biotech.dedrivehq.com In this strategy, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. iris-biotech.de Concurrently, reactive side chains are protected by acid-labile groups, such as the tert-butyl ether for the hydroxyl function of threonine, in the form of Fmoc-Thr(tBu)-OH. peptide.com

This orthogonal protection scheme is highly efficient. iris-biotech.de The Fmoc group is removed at each cycle using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine for the next coupling reaction. iris-biotech.de The tBu group on the threonine side chain remains stable under these basic conditions, preventing side reactions like acylation or dehydration of the hydroxyl group. iris-biotech.de The tBu protecting group is only removed at the final stage of synthesis, concurrently with the cleavage of the completed peptide from the resin, using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). iris-biotech.de This dual-protection approach allows for the precise and controlled assembly of complex peptide sequences. Research has demonstrated the successful incorporation of Fmoc-Thr(tBu)-OH in the synthesis of various peptides, including analogs of the therapeutic peptide octreotide (B344500). nih.gov

The tert-butyloxycarbonyl (Boc) strategy represents an older, yet still relevant, method for SPPS. iris-biotech.de This approach is not fully orthogonal in the same way as the Fmoc/tBu strategy. iris-biotech.de In Boc-based synthesis, the temporary α-amino protecting group is the acid-labile Boc group, which is removed with a moderately strong acid like TFA at each step. iris-biotech.de Consequently, the side-chain protecting groups must be stable to these conditions and require a much stronger acid, such as hydrofluoric acid (HF), for their final removal during cleavage from the resin. iris-biotech.de

For this reason, the tert-butyl ether is generally not used for side-chain protection of threonine in Boc-based strategies, as it would be cleaved prematurely during the repeated Boc-group removal steps. peptide.com Instead, the standard derivative used in Boc chemistry is Boc-Thr(Bzl)-OH, where the side-chain hydroxyl group is protected as a benzyl (B1604629) ether. iris-biotech.depeptide.com The benzyl group is stable to TFA but is cleaved by the strong acid (HF) used in the final deprotection step. iris-biotech.de Therefore, while threonine tert-butyl ester derivatives are central to Fmoc chemistry, they are generally incompatible with the standard conditions of Boc-based SPPS, where benzyl-protected threonine is preferred. iris-biotech.depeptide.com

A significant challenge during peptide synthesis is the risk of racemization of the chiral α-carbon of the amino acid being coupled, which can lead to the formation of undesirable diastereomeric impurities. This is particularly a concern for sterically hindered amino acids like threonine. Research has focused on developing optimized coupling conditions to minimize this side reaction.

The use of carbodiimide (B86325) reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is a well-established method for suppressing racemization. peptide.com The carbodiimide activates the carboxylic acid, which then rapidly reacts with HOBt to form an active ester intermediate. This OBt ester couples with the free amine of the resin-bound peptide chain with a significantly lower risk of racemization compared to other activating methods. peptide.com

Specific studies on incorporating a fluorinated analog of threonine, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, have identified highly effective, low-racemization conditions for SPPS. nih.gov It was found that using a combination of DIC and HOBt at low temperatures significantly prevents racemization. nih.gov When attaching the first amino acid to the resin, the addition of copper(II) chloride (CuCl₂) to the DIC/HOBt coupling mixture was shown to be crucial for achieving a racemization-free linkage. nih.gov

Table 1: Optimized Coupling Conditions for Racemization-Free Incorporation of Threonine Derivatives

Coupling Scenario Reagents Equivalents (relative to resin) Conditions Reference
Coupling to peptide chain Fmoc-tfT(tBu)-OH / DIC / HOBt 3.0 eq. / 2.7 eq. / 3.0 eq. 0 °C for 20 h nih.gov

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. sci-hub.senbinno.com In this method, all reactions are carried out in a homogenous solution, with purification of the intermediate product after each step. nbinno.com

For solution-phase synthesis, a threonine derivative protected at both the C-terminus and the side chain is often used. O-tert-Butyl-L-threonine tert-butyl ester, often used as its acetate (B1210297) salt (H-Thr(tBu)-OtBu.AcOH), is a key intermediate for this purpose. nbinno.comsmolecule.comscientificlabs.co.uk The molecule features a tert-butyl ester protecting the carboxylic acid and a tert-butyl ether protecting the side-chain hydroxyl group. smolecule.com Both tBu groups provide robust protection during coupling reactions and can be removed simultaneously under acidic conditions once the desired peptide sequence is assembled. nbinno.com This derivative serves as a crucial building block for the stepwise construction of peptides in a liquid medium. nbinno.comsigmaaldrich.cn

Use as a Building Block for Complex Molecules

The utility of this compound extends beyond standard peptide synthesis into the broader field of organic synthesis, where it serves as a chiral building block for constructing complex, biologically active molecules.

Protected threonine derivatives are integral to the total synthesis of various natural products, especially complex cyclodepsipeptides, which contain both amide and ester bonds in their cyclic structure. The synthesis of micropeptin T-20, for example, involves the use of protected threonine to form a key depsipeptide fragment. mdpi.com In this pathway, a protected threonine derivative is esterified with another amino acid (Boc-L-Ile-OH) to form the necessary ester linkage characteristic of depsipeptides. mdpi.com

Furthermore, Fmoc-Thr(tBu)-OH is a direct precursor in the synthesis of the somatostatin (B550006) analog octreotide, a clinically significant peptide therapeutic. nih.gov The strategic use of the tert-butyl protecting group on the threonine side chain is essential for the successful assembly of the octreotide sequence via SPPS. These examples highlight how this compound and related protected derivatives are not just components for building simple peptides, but are enabling intermediates for accessing intricate and valuable bioactive compounds. mdpi.com

Scaffold for Design of Inhibitors and Modulators

This compound serves as a crucial structural scaffold in medicinal chemistry for the development of bioactive compounds, particularly enzyme inhibitors and modulators. chemimpex.com Its derivatives are employed as building blocks to construct more complex molecules designed to interact with specific biological targets. The tert-butyl ester group provides stability and enhances solubility during synthesis, making it a preferred choice for creating novel therapeutic agents. chemimpex.com

A significant example of its application is in the design of inhibitors for the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication. Studies have shown that peptidyl aldehyde inhibitors incorporating an O-tert-butyl-threonine at the P3 position exhibit high cellular and antiviral potency. biorxiv.org The bulky O-tert-butyl group is considered a key component for achieving this high efficacy. biorxiv.org Researchers synthesized a series of MPro inhibitors with variations at the P3 site to investigate structure-activity relationships. The results highlighted that inhibitors with the P3 O-tert-butyl-threonine consistently displayed potent inhibitory activity. biorxiv.org

In one study, a series of MPro inhibitors were developed where the P3 site was varied. biorxiv.org The inhibitors containing O-tert-butyl-threonine (MPI6-8, MPI16-17) showed consistently low IC50 values, indicating high potency. biorxiv.org This demonstrates the importance of this specific threonine derivative as a scaffold for potent inhibitors. biorxiv.org

Table 1: In Vitro Inhibition of SARS-CoV-2 MPro by Peptidyl Aldehyde Inhibitors with Varying P3 Residues (Data sourced from bioRxiv biorxiv.org)

InhibitorP3 ResidueIC50 (nM)
MPI13 Valine~5
MPI14 Valine~5
MPI16 O-tert-butyl-threonine11.0 ± 0.6
MPI17 O-tert-butyl-threonine15.3 ± 0.8
MPI18 L-tert-leucine43.1 ± 2.6
MPI21 1-aminocyclopropane-1-carboxylate148 ± 12

The synthesis of these complex inhibitors often involves multi-step solution-phase chemistry where a P2 amino acid ester is first conjugated with an N-protected P3 amino acid, such as O-tert-butyl-threonine. biorxiv.org This is followed by hydrolysis and subsequent reaction with other components before a final oxidation step yields the target aldehyde inhibitor. biorxiv.org This strategic use of protected threonine derivatives underscores their value as foundational elements in constructing potent enzyme inhibitors.

Role in the Synthesis of Glycopeptides and Post-Translational Modifications

This compound is a fundamental building block in the chemical synthesis of O-glycosylated peptides, which are crucial for studying post-translational modifications. rsc.org The "building block" approach is the most common strategy, where a threonine residue, protected at its carboxy terminus with a tert-butyl ester and at its N-terminus typically with an Fmoc group, is first glycosylated. rsc.org This glycosylated amino acid is then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). rsc.orgbeilstein-journals.org

The tert-butyl ester is a key protecting group in this methodology because it is stable under the basic conditions used for the iterative removal of the Fmoc group (e.g., with piperidine) during peptide chain elongation. nih.gov It is also orthogonal to the acetyl or benzyl protecting groups often used on the sugar moiety. nih.govtu-dortmund.de The tert-butyl ester can be selectively cleaved at the end of the synthesis, typically under acidic conditions using trifluoroacetic acid (TFA), often concurrently with the cleavage of the glycopeptide from the resin support. nih.govbeilstein-journals.org

This strategy has been successfully applied to the synthesis of various complex glycopeptides, including fragments of mucins like MUC1 and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). nih.govtu-dortmund.de For instance, in the synthesis of a trisaccharide-linked threonine building block for PSGL-1, the C-terminus of the threonine was protected as a tert-butyl ester. nih.gov This protection remained intact through multiple synthetic steps, including glycosylation reactions. The final hydrolysis of the tert-butyl ester was achieved using TFA in dichloromethane (B109758) to yield the desired glycosylated threonine building block, ready for incorporation into a peptide chain via Fmoc-SPPS. nih.gov

Table 2: Example of a Key Deprotection Step in Glycopeptide Building Block Synthesis (Data sourced from PMC nih.gov)

Starting MaterialReagentsProductYield
Trisaccharide-linked threonine tert-butyl ester Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂)Trisaccharide-linked threonine 72%

Similarly, in the synthesis of antifreeze glycopeptide (AFGP) analogues, Fmoc- and tert-butyl-protected threonine derivatives were used as the starting amino acids for glycosylation. beilstein-journals.orgbeilstein-journals.org After the sugar moiety was attached, the tert-butyl ester was cleaved with a mixture of TFA and water to liberate the carboxylic acid, making the building block suitable for subsequent microwave-enhanced SPPS. beilstein-journals.orgbeilstein-journals.org The use of this compound provides a robust and versatile route to creating well-defined glycopeptides for biological and structural studies. nih.gov

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthesis of Threonine tert-Butyl Ester Derivatives

The synthesis of specific enantiomers of threonine derivatives is crucial for their application in pharmaceuticals and materials science. An efficient method has been developed for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine on a multi-gram scale. nih.govnih.gov This process modifies a method originally developed by Qing and coworkers, which begins with a trifluoromethylation reagent. nih.gov A key step in this synthesis is the Sharpless asymmetric dihydroxylation (AD) reaction, which establishes the stereochemistry at one of the chiral centers. nih.gov The resulting products are obtained with high enantiomeric excess (e.e.), which can be further enhanced through recrystallization. nih.govnih.gov The absolute configurations of these stereoisomers have been confirmed by X-ray crystallography. nih.govnih.gov

Another general strategy for producing enantiopure non-natural alpha-amino acids involves using L-glutamic acid as a starting material. nih.gov A key intermediate, an aldehyde derived from protected L-glutamic acid, undergoes a Wittig reaction to generate a variety of unsaturated α-amino acids in an enantiomerically pure form. nih.gov

Table 1: Enantiomeric Excess in the Synthesis of Protected Trifluorothreonine Derivatives nih.gov

Compound e.e. before Recrystallization e.e. after Recrystallization
(2R, 3S)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine 96.8% > 99.5%

Diastereoselective Control in Reactions Involving this compound

This compound and its derivatives are effective in controlling diastereoselectivity in various reactions. This control stems from the fixed stereochemistry of the threonine backbone, which influences the trajectory of incoming reagents. A notable example is the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from threonine. nih.govacs.org In these reactions, the chiral scaffold, created from the threonine derivative, directs the alkylating agent to attack from a specific face of the enolate intermediate. nih.gov This results in the preferential formation of one diastereomer over the other. The level of diastereoselectivity is dependent on the specific electrophile used in the reaction. nih.govacs.org

Similarly, intramolecular aldol (B89426) reactions conducted on oxazolidine (B1195125) templates derived from threonine can be used to generate complex, densely functionalized cyclic products with a high degree of diastereocontrol. scispace.com The stereochemistry of the starting threonine derivative dictates the conformation of the transition state, thereby determining the stereochemical outcome of the cyclization.

Table 2: Diastereoselective Alkylation of a Chiral Isoserine-Derived Bicyclic N,O-Acetal nih.govacs.org

Alkylating Agent Product Yield Diastereomeric Ratio (dr)
Methyl iodide 5a 95% 83:17
Ethyl triflate 5b 92% 85:15
Benzyl (B1604629) iodide 5c 91% 80:20

Epimerization Studies of Threonine and Allothreonine Derivatives

Epimerization, the process of inverting the stereochemistry at one of several chiral centers in a molecule, is a key strategy for accessing different stereoisomers. For threonine derivatives, this typically involves the inversion of configuration at the α-carbon to produce the corresponding allothreonine derivative.

One effective method for the epimerization of L-threonine (L-Thr) involves the use of catalytic salicylaldehyde (B1680747) in acetic acid, which yields a mixture of L-Thr and D-allothreonine (D-aThr). researchgate.net The D-aThr can then be separated with a high diastereomeric excess of 96%. researchgate.netresearchgate.net Another advanced method utilizes a chiral Ni(II) complex to assist in the α-epimerization, starting from (S)-Thr(tBu)-OH to produce Fmoc-(R)-allo-Thr-OH. nih.gov

The Mitsunobu reaction is a well-established method for achieving the inversion of configuration at a stereogenic center in secondary alcohols. organic-chemistry.org This reaction proceeds via an SN2 mechanism, which inherently results in a clean inversion of stereochemistry. organic-chemistry.org While broadly applicable, this method can be used for the epimerization of the β-hydroxyl group in suitably protected threonine derivatives, providing a route to allo-threonine stereoisomers. organic-chemistry.orgresearchgate.net

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. O-tert-Butyl-L-threonine methyl ester hydrochloride is recognized for its utility as a chiral auxiliary in asymmetric synthesis. chemimpex.com Its inherent chirality allows for the creation of compounds with specific, desired stereochemistry, which is particularly important in drug development. chemimpex.com

Derivatives of threonine can be converted into chiral oxazolidines, which serve as critical intermediates and auxiliaries in enantioselective synthesis. For instance, N-(tert-butoxycarbonyl)-L-threonine methyl ester can be cyclized to form a chiral oxazolidine, which then directs subsequent reactions. The auxiliary guides the formation of a specific enantiomer, and after the key stereocenter-forming step, it can be cleaved from the molecule. researchgate.net The use of phase-transfer catalysts in conjunction with glycine (B1666218) imine esters, such as the tert-butyl ester, has become a benchmark for the asymmetric synthesis of α-amino acids, highlighting the power of using chiral scaffolds to induce asymmetry. rsc.orgresearchgate.net

Impact of Stereochemistry on Synthetic Outcomes

The predefined stereochemistry of this compound and its derivatives profoundly impacts the outcome of synthetic transformations. The natural (2S, 3R) configuration of L-threonine acts as a source of chiral information, guiding the formation of new stereocenters with high selectivity.

In diastereoselective reactions, such as the alkylations and aldol reactions mentioned previously, the threonine-derived scaffold creates a chiral environment that favors one reaction pathway over another, leading to a specific diastereomer as the major product. nih.govscispace.com The inversion of stereochemistry from a threonine to an allothreonine derivative can lead to significant changes in the properties and conformation of the final product. For example, in a study on antifreeze glycopeptides, replacing L-threonine with its diastereomer, allo-L-threonine, resulted in a notable change in the peptide's conformation. beilstein-journals.org

Furthermore, in enantioselective synthesis, the absolute configuration of the starting threonine derivative is critical. The synthesis of trifluorinated threonine derivatives demonstrates that achieving the correct (2R, 3S) or (2S, 3R) configuration is essential for obtaining the desired enantiomerically pure product. nih.gov Any loss of stereochemical integrity during the synthesis, such as through racemization, would compromise the final product's purity and potential biological activity. nih.gov Thus, the stereochemistry of this compound is not merely a structural feature but a determining factor that governs the efficiency, selectivity, and ultimate success of a chiral synthesis.

Advanced Derivatives and Analogues of Threonine Tert Butyl Ester

N-Protected Derivatives (e.g., Fmoc-Thr-OtBu, Boc-Thr-OtBu)

In solid-phase peptide synthesis (SPPS), the protection of the α-amino group of amino acids is a fundamental requirement to ensure controlled, stepwise elongation of the peptide chain. libretexts.org Threonine tert-butyl ester derivatives bearing N-protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are extensively used for this purpose. peptide.comnih.govnih.gov

Fmoc-Thr(tBu)-OH , or N-Fmoc-O-tert-butyl-L-threonine, is a key building block in Fmoc-based SPPS. peptide.com The Fmoc group provides temporary protection of the amino terminus and is readily cleaved under mild basic conditions, typically with piperidine (B6355638), which allows for the sequential addition of amino acids. peptide.compeptide.com The tert-butyl (tBu) group on the side-chain hydroxyl function offers robust protection against undesired side reactions during peptide assembly and is stable to the basic conditions used for Fmoc removal. peptide.compeptide.com This derivative is particularly useful for synthesizing complex depsipeptides. chemicalbook.com

Boc-Thr(tBu)-OH , or N-Boc-O-tert-butyl-L-threonine, is the analogous derivative employed in Boc-based SPPS. nih.govsigmaaldrich.com The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), for its removal. nih.govpeptide.com The use of Boc-protected amino acids can be advantageous in the synthesis of hydrophobic peptides and those containing ester or thioester moieties. nih.gov

The selection between Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized, including its sequence and any post-translational modifications. peptide.com

Key N-Protected Threonine Derivatives in Peptide Synthesis
DerivativeProtecting GroupCleavage ConditionPrimary Application
Fmoc-Thr(tBu)-OHFmoc (9-fluorenylmethyloxycarbonyl)Mild base (e.g., piperidine)Fmoc solid-phase peptide synthesis chemicalbook.com
Boc-Thr(tBu)-OHBoc (tert-butyloxycarbonyl)Moderate acid (e.g., TFA)Boc solid-phase peptide synthesis sigmaaldrich.com

O-Protected Derivatives (e.g., O-tert-Butyl-L-threonine methyl ester)

Protection of the hydroxyl group in the threonine side chain is often necessary to prevent side reactions during peptide synthesis. O-tert-Butyl-L-threonine methyl ester is a valuable intermediate where the side-chain hydroxyl group is protected by a tert-butyl ether. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially in the development of peptide-based drugs where it can enhance efficacy and stability. chemimpex.com

The applications of O-tert-Butyl-L-threonine methyl ester extend to biochemical research, where it is used in studies of protein synthesis and modification. chemimpex.com Its unique structural properties, which include enhanced solubility and stability, make it a preferred choice for researchers. chemimpex.comchemimpex.com Furthermore, it can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which is critical in drug development. chemimpex.com This derivative may also be used in the preparation of chiral polymer nanoparticles with potential applications in enantioselective crystallization. sigmaaldrich.com

Modified Side Chains (e.g., Trifluorinated Threonine Derivatives)

The introduction of fluorine atoms into amino acid side chains can significantly alter the physicochemical properties of peptides, such as hydrophobicity, metabolic stability, and conformational preferences. acs.orgnih.govresearchgate.net While direct synthesis of trifluorinated threonine derivatives is a specialized area, the principles can be extrapolated from the synthesis of other trifluoromethyl-substituted amino acids. nih.govnih.gov

The incorporation of trifluoromethyl groups can be a powerful tool for modulating various parameters of peptides. acs.org For instance, the synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines has been achieved using a threonine-based boron-containing catalyst. nih.gov The introduction of a trifluoromethylthio (SCF3) group into amino acids like tyrosine and tryptophan has been shown to dramatically increase their local hydrophobicity. acs.org It is anticipated that similar modifications to the threonine side chain would also lead to peptides with enhanced hydrophobicity, which could improve their membrane permeability and bioavailability. The development of synthetic methods for these novel building blocks is an active area of research in medicinal chemistry.

Synthesis and Application of D-Allothreonine Derivatives

Threonine has two chiral centers, leading to four possible stereoisomers. D-allothreonine is a non-proteinogenic diastereomer of L-threonine. The synthesis of protected D-allothreonine derivatives is of significant interest for their incorporation into bioactive peptides. An improved synthesis of protected D-allothreonine derivatives, such as Fmoc-D-alloThr(tBu)-OH, has been developed starting from the inexpensive L-threonine. researchgate.net This process involves the epimerization of L-threonine to a mixture of L-threonine and D-allothreonine, followed by separation. researchgate.net

The incorporation of D-amino acids, including D-allothreonine, into peptide sequences can have profound effects on their structure and function. nih.gov It can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. nih.govresearcher.life D-amino acids can also be used to induce specific secondary structures, such as beta-turns, which can increase the binding affinity and biological stability of bioactive peptides. nih.gov D-allothreonine is utilized in the synthesis of peptides and proteins for the development of therapeutic agents and nutritional supplements. chemimpex.com It also finds application in biochemical research to study metabolic pathways and enzyme functions. chemimpex.com

Applications of D-Allothreonine Derivatives
Application AreaSpecific UseReference
Pharmaceutical DevelopmentBuilding block for therapeutic agents. chemimpex.com
Biochemical ResearchStudy of metabolic pathways and enzyme functions. chemimpex.com
BiotechnologyProduction of recombinant proteins. chemimpex.com
Nutritional SupplementsEnhancing protein structure and function. chemimpex.com

Hybrid and Conjugated Forms

The chemical modification of this compound and its derivatives can also involve the formation of hybrid molecules and conjugates. These advanced forms are designed to impart novel functionalities, such as fluorescence for imaging or specific targeting moieties for drug delivery.

For example, a new amino acid, 2-aminotroponyl-l-alanine (ATA), has been synthesized and used to create hybrid peptides. rsc.org This amino acid serves as a scaffold for the synthesis of fluorescent amino acid analogs, such as BODIPY derivatives, which can be incorporated into peptides for cellular imaging. rsc.org While this example does not directly involve this compound, it illustrates the concept of creating hybrid amino acid structures with unique properties.

Furthermore, serine and threonine derivatives are key components in ligation strategies for the synthesis of larger proteins. nih.gov Glycosylated threonine derivatives are also important in the synthesis of glycopeptides, which are crucial in many biological processes and are being developed as vaccines and therapeutics. nih.gov The design of hybrid ligands, which involves the fusion of two or more pharmacophores, is another area where threonine derivatives could be utilized to create multifunctional molecules, for instance, in the development of treatments for neurodegenerative diseases. mdpi.com

Mechanistic Investigations in Organic Chemistry

Reaction Mechanism Elucidation for Esterification

The synthesis of threonine tert-butyl ester is a crucial step in peptide synthesis, preventing unwanted side reactions at the carboxyl group. google.com The esterification process typically involves the reaction of threonine with isobutylene (B52900) in the presence of an acid catalyst. google.com One common method utilizes concentrated sulfuric acid as the catalyst in a dioxane solvent. google.com

The reaction mechanism is understood to proceed via an acid-catalyzed pathway. Initially, the carboxylic acid group of threonine is protonated by the strong acid catalyst, enhancing its electrophilicity. Subsequently, isobutylene acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by deprotonation to yield the final this compound product. The use of a solid superacid composite system based on SO4<2-> has also been reported as an effective catalyst for this transformation. google.com

Alternative methods for the preparation of tert-butyl esters of amino acids have been developed to avoid the harsh conditions of strong acids. One such method involves the use of tert-butanol (B103910) with anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate. researchgate.net Another approach employs tert-butyl acetate (B1210297) in the presence of perchloric acid. google.com

Factors such as reaction temperature and the choice of catalyst are critical in controlling the reaction and minimizing side reactions. google.com The reaction is exothermic, and careful temperature control is necessary to prevent the decomposition of the desired product. google.com

The following table summarizes different catalytic systems used for the synthesis of O-tert-Butyl-L-threonine tert-butyl ester:

Catalyst SystemReagentsKey FeaturesReference
Concentrated H₂SO₄L-threonine, Isobutene, DioxaneSimple and common method. google.com
Solid Superacid (SO₄²⁻ based)L-threonine, Isobutene, 1,4-dioxane (B91453)Milder conditions, easier to control. google.com
Boron trifluoride diethyl etherateProtected amino acids, tert-butanol, MgSO₄Good yields, tolerates various side chains. researchgate.net
Perchloric acidAmino acid, tert-butyl acetateAlternative to isobutylene. google.com
ZSM-5 supported silicotungstic acidL-threonine, tert-butanol or MTBEHigh yield and purity, suitable for industrial production. google.com

Studies on Deprotection Mechanisms

The removal of the tert-butyl ester protecting group is a critical step in the final stages of peptide synthesis. This deprotection is typically achieved under acidic conditions. A widely used reagent for this purpose is trifluoroacetic acid (TFA). stackexchange.com

The mechanism of TFA-mediated deprotection involves the protonation of the ester's carbonyl oxygen by TFA. This initial protonation makes the carbonyl carbon more electrophilic. The lone pair of electrons on the ether oxygen then participates in the cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and a stable tert-butyl carbocation. This carbocation is subsequently deprotonated by the trifluoroacetate (B77799) anion to form isobutylene gas. stackexchange.com

While TFA is effective, other reagents and conditions have been explored for the deprotection of tert-butyl esters. Aqueous phosphoric acid has been shown to be a mild and environmentally friendly alternative for the removal of tert-butyl carbamates, esters, and ethers. organic-chemistry.org Another method utilizes nitric acid in dichloromethane (B109758), which has been found to be effective for several N-Z-derivatives of amino acid esters. unityfvg.it

More recently, a reagent-free thermal deprotection method has been developed. This process uses a continuous plug flow reactor at high temperatures (120-240°C) in protic solvents to hydrolyze the tert-butyl ester without the need for pH modification. nih.gov Additionally, the combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane provides a mild method for OtBu deprotection. organic-chemistry.org Lewis acids, such as ZnBr₂, have also been employed for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

The choice of deprotection agent and conditions can be critical to avoid side reactions and ensure the integrity of the final peptide. peptide.com

Investigation of Side Reactions during Synthesis and Deprotection

Several side reactions can occur during the synthesis and deprotection of this compound, potentially leading to impurities and reduced yields.

During Synthesis:

O-tert-butylation: In the presence of a strong acid catalyst, the hydroxyl group of threonine can also react with isobutylene to form an O-tert-butyl ether. google.com This can lead to a mixture of products and complicate purification.

Decomposition: The amino acid tert-butyl ester can be susceptible to acid-catalyzed decomposition, especially under harsh conditions. google.com Careful control of the reaction environment is crucial to minimize this side reaction. google.com

Diketopiperazine Formation: This can occur at the dipeptide stage, particularly in Fmoc-based synthesis, and is more prevalent when proline is one of the first two amino acids. peptide.com

Amid-tert-alkylation: When using perchloric acid and tert-butyl acetate for the synthesis of carbobenzoxyasparagine-tert-butylester, side products such as carbobenzoxyaspartic acid-β-tert-butylamide and carbobenzoxyaspartic acid-α-tert-butylester-β-tert-butylamide have been isolated. researchgate.net

During Deprotection:

Alkylation of Sensitive Residues: The tert-butyl cation generated during acid-catalyzed deprotection is a reactive electrophile. It can alkylate sensitive amino acid residues within the peptide chain, such as tryptophan and tyrosine, if appropriate scavengers are not used. peptide.com

Aspartimide Formation: Aspartate residues are prone to forming aspartimide under both acidic and basic conditions. This side reaction can lead to a mixture of α- and β-coupled peptides upon reopening of the aspartimide ring. peptide.comiris-biotech.de

N-O Shift: In peptides containing serine and threonine, an acid-catalyzed migration of the peptide chain from the amide nitrogen to the hydroxyl group of Ser or Thr can occur via a cyclic intermediate. iris-biotech.de

Pyroglutamate (B8496135) Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate residues during deprotection. peptide.com

Homoserine Lactone Formation: Deprotection of tert-butyl based protecting groups can lead to the formation of tert-butyl cations, which can alkylate the thioether sidechain of a C-terminal methionine, subsequently cyclizing to form a homoserine lactone. peptide.com

The following table summarizes common side reactions and potential mitigation strategies:

Side ReactionStageDescriptionMitigation StrategiesReference
O-tert-butylationSynthesisEther formation at the hydroxyl group of threonine.Control of reaction conditions. google.com
DecompositionSynthesisAcid-catalyzed breakdown of the ester.Careful control of temperature and pH. google.com
Diketopiperazine FormationSynthesisIntramolecular cyclization at the dipeptide stage.Use of dipeptide building blocks, 2-chlorotrityl chloride resin. peptide.com
AlkylationDeprotectionReaction of the tert-butyl cation with sensitive residues.Use of scavengers like thioanisole. peptide.com
Aspartimide FormationDeprotectionIntramolecular cyclization of aspartate residues.Addition of HOBt to deprotection solution, use of β-cyclohexyl ester. peptide.comiris-biotech.de
N-O ShiftDeprotectionPeptide chain migration in Ser/Thr-containing peptides.Reversal with aqueous ammonia. iris-biotech.de

Computational and Theoretical Studies of Reaction Pathways

While specific computational studies focusing solely on the reaction pathways of this compound are not extensively detailed in the provided search results, the broader field of computational chemistry offers valuable tools for understanding such mechanisms. Quantum mechanical (QM) and molecular mechanics (MM) methods, often in a combined QM/MM approach, are employed to investigate reaction mechanisms, transition states, and the influence of catalysts and solvents on reaction energetics.

For instance, computational studies have been instrumental in elucidating the catalytic mechanism of enzymes involved in threonine metabolism, such as threonine aldolase. researchgate.net These studies help in understanding the stereoselectivity and substrate specificity of enzymatic reactions.

In the context of the chemical synthesis and deprotection of this compound, computational models could be used to:

Model the Esterification Mechanism: Calculate the activation energies for different proposed pathways of acid-catalyzed esterification to determine the most likely mechanism.

Investigate Deprotection Pathways: Analyze the energetics of tert-butyl ester cleavage with various acidic reagents to predict their relative efficiencies and selectivities.

Study Side Reactions: Model the formation of byproducts like O-tert-butyl ether or aspartimide to understand the factors that favor these undesired pathways and to devise strategies for their suppression.

Catalyst Design: Theoretically screen different acid catalysts for their potential to promote the desired esterification reaction with higher efficiency and selectivity.

Although direct computational studies on this compound are not prominent in the search results, the principles and methodologies are well-established in organic chemistry and could provide significant insights into optimizing its synthesis and use in peptide chemistry.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Threonine tert-butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of L-Threonine provides a foundational reference for interpreting the spectrum of its tert-butyl ester derivative. For L-Threonine in D₂O at 298K, characteristic chemical shifts are observed at approximately 1.318 ppm (a doublet for the methyl protons), 3.573 ppm (a doublet for the α-proton), and 4.241 ppm (a quartet for the β-proton) bmrb.io. The introduction of the two tert-butyl groups in this compound would lead to significant changes in the spectrum, most notably the appearance of large singlets corresponding to the protons of the tert-butyl groups, and shifts in the signals of the threonine backbone protons due to the esterification and etherification.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum is vital for confirming the carbon skeleton. The spectrum of L-Threonine shows signals at approximately 22.18 ppm (methyl carbon), 63.17 ppm (α-carbon), 68.68 ppm (β-carbon), and 175.69 ppm (carboxyl carbon) bmrb.io. For this compound, new signals corresponding to the quaternary and methyl carbons of the two tert-butyl groups would be expected, alongside shifts in the signals of the original threonine carbons, providing definitive evidence of the successful synthesis and purity of the ester. A related compound, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine, has been characterized by ¹³C NMR, further demonstrating the utility of this technique for derivatives of threonine nih.gov.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for L-Threonine, which serve as a basis for analyzing this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (γ)1.31822.179
α-Carbon3.57363.172
β-Carbon4.24168.679
Carboxyl-175.689
Data for L-Threonine in D₂O at 298K from the Biological Magnetic Resonance Bank bmrb.io.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which further confirms its structure. The molecular formula of O-tert-Butyl-L-threonine tert-butyl ester is C₁₂H₂₅NO₃, corresponding to a molecular weight of 231.34 g/mol fishersci.canih.gov.

Common ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are utilized. The fragmentation patterns of amino acids and their derivatives are well-studied. For threonine, characteristic fragmentation involves the loss of the carboxyl group and cleavage of the carbon-carbon bonds in the backbone researchgate.net. In the case of this compound, the fragmentation would also be characterized by the loss of one or both tert-butyl groups as isobutene (C₄H₈), leading to significant fragment ions that can be diagnostically informative. The NIST WebBook provides mass spectra for various derivatives of L-Threonine, which can be used as references for interpreting the fragmentation of the tert-butyl ester nist.gov.

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of this compound, including the separation of potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical and enantiomeric purity of this compound. For purity analysis, reversed-phase columns, such as C18, are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape researchgate.net. One supplier reports a purity of 99.29% for O-tert-Butyl-L-Threonine tert-butyl ester as determined by HPLC bmrb.io.

For the determination of enantiomeric excess, chiral stationary phases are required. While specific methods for this compound are not widely published, methods for related protected threonine derivatives and other amino acids provide a strong basis. For instance, the enantiomers of Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-butyl ester have been successfully separated using chiral HPLC chemimpex.com. Chiral separations of amino acids are often challenging and may require derivatization to achieve good resolution.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the quick assessment of the consumption of starting materials and the formation of the product.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For chiral molecules like this compound, this technique can unambiguously confirm the stereochemistry at the α- and β-carbons.

While the crystal structure of the parent L-threonine has been extensively studied, specific crystallographic data for its tert-butyl ester is not publicly available. However, the crystal structure of a related compound, (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, has been determined by X-ray crystallography to ascertain their absolute configurations fishersci.ca. This demonstrates the feasibility of applying this technique to derivatives of this compound, provided that suitable single crystals can be grown. The process involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined with high precision researchgate.net.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical analytical technique used to determine the chiral purity of enantiomerically enriched compounds such as this compound. This method is based on the principle of optical activity, a characteristic property of chiral molecules to rotate the plane of plane-polarized light. libretexts.orgpressbooks.pub The two enantiomers of a chiral compound will rotate the light by an equal magnitude but in opposite directions. libretexts.orgpressbooks.pub A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical rotation as the individual rotations cancel each other out. libretexts.org

The extent and direction of rotation are measured using a polarimeter. pressbooks.publibretexts.org The measured value is known as the observed rotation (α). However, this value is dependent on experimental parameters. To standardize this measurement, the specific rotation ([α]) is calculated, which is a characteristic physical property of a chiral compound under defined conditions. libretexts.org The calculation uses the following formula:

Specific Rotation [α] = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL. libretexts.orglibretexts.org

Measurements are typically performed at a specific temperature (e.g., 20°C) and using a specific wavelength of light, most commonly the D-line of a sodium lamp (589 nm). pressbooks.publibretexts.org

For a sample containing a mixture of enantiomers, the chiral purity can be quantified as the enantiomeric excess (e.e.), which is equivalent to the optical purity. masterorganicchemistry.com The e.e. is determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. masterorganicchemistry.com

Enantiomeric Excess (e.e.) % = ([α]observed / [α]pure enantiomer) x 100

In the context of this compound and its derivatives, which are often used as chiral building blocks in synthesis, ensuring high enantiomeric purity is essential. Optical rotation measurements provide a direct method for this assessment. The specific rotation values for various protected forms of L-Threonine tert-butyl ester have been documented in research and commercial literature, serving as reference points for purity analysis.

Detailed findings for related compounds are presented below, illustrating the specific rotation values under defined analytical conditions.

Table 1. Specific Rotation of L-Threonine Tert-Butyl Ester Derivatives

Compound Name Specific Rotation [α] Conditions
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-butyl ester -4.0° to -11.0° c=1 in Chloroform, at 20°C with Sodium D-line chemimpex.com
O-tert-Butyl-L-threonine tert-butyl ester acetate (B1210297) salt -10° ± 1° c=1% in Methanol, at 20°C with Sodium D-line sigmaaldrich.com

These reference values are fundamental for quality control in synthetic chemistry. By measuring the optical rotation of a newly synthesized batch of, for example, Nα-Fmoc-L-threonine tert-butyl ester and comparing it to the established value, a researcher can calculate the enantiomeric excess and confirm the chiral integrity of the product. masterorganicchemistry.com

Future Directions in Threonine Tert Butyl Ester Research

Development of Greener Synthetic Pathways

The chemical industry is increasingly focusing on environmentally friendly processes, and the synthesis of Threonine tert-butyl ester is no exception. Future research is geared towards minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the use of solid superacid composite systems as catalysts. A patented method highlights the synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate (B1210297) salt using a solid superacid catalyst with 1,4-dioxane (B91453), L-threonine, and isobutene as raw materials at room temperature. google.com This approach is advantageous due to its moderate reaction conditions, ease of control, and minimal side reactions, leading to high product purity. google.com The simplification of the refining process through distillation at normal and reduced pressures also significantly cuts down on energy use. google.com

Biocatalysis and chemoenzymatic methods are also at the forefront of green synthesis. scielo.brresearchgate.net These techniques offer high stereoselectivity, a crucial factor in the synthesis of chiral molecules like this compound. scielo.br The use of enzymes can lead to higher conversion rates and enantiomeric excess under mild, environmentally benign conditions. scielo.brbohrium.com Continuous-flow reactors combined with biocatalysts present a scalable and efficient alternative to traditional batch processes. scielo.br The development of these greener pathways is not only beneficial for the environment but also aligns with the principles of sustainable chemistry, aiming for more efficient and safer chemical production. advancedchemtech.com

Table 1: Comparison of Synthetic Pathways for this compound

Synthetic Pathway Key Features Advantages
Solid Superacid Catalysis Utilizes a solid superacid composite system with isobutene. google.com Moderate reaction conditions, high product purity, reduced energy consumption. google.com
Biocatalysis Employs enzymes to catalyze the esterification. scielo.br High stereoselectivity, environmentally friendly, can be used in continuous-flow systems. scielo.br
Chemoenzymatic Synthesis Combines chemical and enzymatic steps. researchgate.net Can produce a wide range of bioactive compounds with high enantiomeric excess. researchgate.netbohrium.com

Novel Protecting Group Strategies and Orthogonal Cleavage Methods

In peptide synthesis, the hydroxyl group of threonine is typically protected to prevent unwanted side reactions. creative-peptides.com In Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the tert-butyl (tBu) group is a common choice for protecting the side chains of serine and threonine. peptide.comiris-biotech.de The development of novel protecting group strategies aims to enhance the efficiency and selectivity of peptide synthesis.

Orthogonality is a key concept in protecting group chemistry, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.de The Fmoc/tBu combination is a widely used orthogonal pair, where Fmoc is base-labile and tBu is acid-labile. iris-biotech.de Future research will likely focus on developing new protecting groups with unique cleavage conditions to expand the toolbox of peptide chemists.

Selective cleavage of the tert-butyl ester in the presence of other acid-sensitive groups is a significant challenge. Research has explored the use of Lewis acids like zinc bromide (ZnBr₂) for the chemoselective hydrolysis of tert-butyl esters. nih.govresearchgate.netacs.org While N-Boc and N-trityl groups can be labile under these conditions, other protecting groups may remain intact, allowing for selective deprotection. nih.govresearchgate.net Other methods for tert-butyl ester cleavage include the use of ytterbium triflate as a mild Lewis acid catalyst, which can selectively deprotect the tert-butyl ester in the presence of other ester groups. Additionally, thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) offers a practical method for converting tert-butyl esters to their corresponding carboxylic acids. researchgate.netresearchgate.net

Table 2: Orthogonal Cleavage Methods for tert-Butyl Esters

Reagent/Condition Selectivity Advantages
Zinc Bromide (ZnBr₂) in DCM Cleaves tert-butyl esters; may affect N-Boc and N-trityl groups. nih.govresearchgate.netacs.org Useful for selective deprotection in the presence of compatible protecting groups. nih.gov
Ytterbium Triflate Selectively cleaves tert-butyl esters in the presence of other esters. Mild, environmentally friendly, and reusable catalyst.
Fluorinated Alcohols (TFE, HFIP) Thermolytic cleavage of tert-butyl esters and carbonates. researchgate.netresearchgate.net Clean conversion with simple product recovery by solvent evaporation. researchgate.netresearchgate.net
Cerium(III) chloride (CeCl₃·7H₂O-NaI) Selectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org Reverses the usual selectivity under acidic conditions. organic-chemistry.org

Expansion of Applications in Complex Molecular Synthesis

This compound is a valuable intermediate in the synthesis of complex molecules, including peptides and bioactive compounds. Its derivatives are utilized as building blocks for creating novel drugs and biocompatible materials. The presence of the tert-butyl group provides steric hindrance that can influence the conformation of a peptide chain, a property that can be exploited in the design of peptidomimetics and other complex architectures.

In the synthesis of longer polypeptides, the introduction of protected threonine residues can help to disrupt aggregation during synthesis. acs.org The use of pseudoproline derivatives, which mask serine and threonine side chains, can force kinks into the peptide backbone, preventing unwanted intermolecular interactions. acs.org

Furthermore, threonine-rich macrocycles are being explored for their potential as therapeutic agents. The synthesis of these complex structures often relies on intermediates like t-butyl protected threonine. tcu.edu The flexibility and ability to present both hydrophilic and hydrophobic surfaces make these macrocycles promising candidates for drug design. tcu.edu The continued development of synthetic methodologies will undoubtedly expand the applications of this compound in the creation of increasingly complex and functional molecules.

Advanced Mechanistic Studies using Modern Analytical Tools

A deeper understanding of the reaction mechanisms involved in the formation and cleavage of this compound is crucial for optimizing synthetic protocols and developing new methodologies. Modern analytical tools are playing an increasingly important role in these investigations.

Molecular dynamics (MD) simulations, for example, can provide insights into the interactions between molecules at the atomic level. nih.govnih.gov These computational methods can be used to study the conformational changes that occur during a reaction and to understand the role of solvents and catalysts. For instance, MD simulations have been used to investigate the denaturing effect of tert-butyl alcohol on peptides, revealing its tendency to accumulate near the peptide surface. nih.gov

Advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and mass spectrometry, are also invaluable for mechanistic studies. tcu.edu These techniques can be used to identify reaction intermediates and byproducts, providing crucial information about the reaction pathway. By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound and its derivatives.

Exploration of New this compound Analogues for Research Tools

The unique properties of the threonine side chain make it an attractive target for modification to create novel research tools. The development of new this compound analogues with tailored properties could open up new avenues in chemical biology and materials science.

For instance, the threonine side chain can act as a "molecular switch," where its conformation can be altered to modulate the properties of a molecule. biorxiv.org This has been demonstrated in the development of genetically encoded voltage indicators, where mutations to an internal threonine residue affect the speed of the fluorescence transition. biorxiv.org By incorporating this compound analogues with different steric or electronic properties, it may be possible to fine-tune the behavior of these molecular switches.

Furthermore, threonine-rich peptides are being designed to mimic the specificity and affinity of antibodies. acs.org These "β-bodies" have a stable β-hairpin structure stabilized by alternating threonine residues. acs.org The synthetic tractability of these peptides allows for the incorporation of non-natural amino acids, which could be derived from novel this compound analogues. acs.org This would enable the creation of a diverse library of antibody mimics with a wide range of potential applications in biotechnology and bioanalysis. acs.org

Q & A

Q. What is the role of the tert-butyl ester group in protecting threonine during solid-phase peptide synthesis (SPPS), and how does it influence reaction outcomes?

The tert-butyl ester group serves as a temporary protective moiety for the hydroxyl or carboxyl functionalities of threonine, preventing unwanted side reactions (e.g., nucleophilic attacks or crosslinking) during SPPS. Its steric bulk enhances selectivity during coupling steps, particularly in automated synthesis. Deprotection is typically achieved via acidolysis (e.g., trifluoroacetic acid), ensuring minimal disruption to the peptide backbone. This strategy is critical for synthesizing complex peptides with multiple reactive sites .

Advanced Question

Q. How can researchers design orthogonal protection strategies incorporating tert-butyl esters for threonine in complex peptide syntheses?

Orthogonal protection involves combining tert-butyl esters with other protecting groups (e.g., Fmoc for amines, trityl for side chains) to enable sequential deprotection. For example, tert-butyl esters are stable under basic Fmoc removal conditions but labile under acidic cleavage. Researchers must:

  • Evaluate compatibility of protecting groups with reaction conditions (e.g., pH, temperature).
  • Use kinetic studies to assess deprotection rates.
  • Optimize solvent systems (e.g., dichloromethane for acidolysis) to minimize side reactions.
    Case studies demonstrate successful integration with Boc (tert-butoxycarbonyl) and Alloc (allyloxycarbonyl) groups in multi-step syntheses .

Basic Question

Q. What analytical techniques are most effective for assessing the purity of threonine tert-butyl ester derivatives, and what are their methodological limitations?

  • Thin-Layer Chromatography (TLC): Rapid screening for byproducts; limited resolution for structurally similar impurities.
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data via reverse-phase columns (C18) with UV detection.
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural integrity but requires high sample purity (>95%).
  • Mass Spectrometry (MS): Confirms molecular weight but may miss stereochemical impurities.
    HPLC remains the gold standard for quantifying residual tert-butanol or hydrolyzed products .

Advanced Question

Q. What kinetic and thermodynamic factors should be considered when optimizing the synthesis of this compound under acid-catalyzed conditions?

  • Catalyst Choice: Sulfuric acid or p-toluenesulfonic acid accelerates esterification but risks racemization.
  • Reaction Temperature: Elevated temperatures (40–60°C) improve yield but may degrade threonine.
  • Solvent Polarity: Non-polar solvents (e.g., toluene) favor esterification equilibrium.
  • Water Removal: Azeotropic distillation (e.g., Dean-Stark trap) shifts equilibrium toward product formation.
    Thermodynamic studies suggest tert-butyl alcohol in excess (5:1 molar ratio) maximizes conversion .

Advanced Question

Q. How should researchers approach conflicting literature data regarding the stability of tert-butyl ester-protected amino acids in aqueous environments?

  • Systematic Replication: Repeat experiments under reported conditions (pH, ionic strength) to verify discrepancies.
  • Controlled Variables: Isolate factors like buffer composition (e.g., phosphate vs. Tris) or trace metal contaminants.
  • Advanced Characterization: Use LC-MS/MS to detect hydrolysis products and quantify degradation kinetics.
    A 2021 EPA review highlights pH-dependent stability, with tert-butyl esters showing <5% hydrolysis at pH 5–7 over 24 hours but rapid degradation at pH <2 .

Basic Question

Q. What are the critical steps in deprotecting tert-butyl ester groups from threonine derivatives without compromising peptide integrity?

  • Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) cleaves esters within 1–2 hours.
  • Scavenger Use: Additives like triisopropylsilane prevent carbocation-mediated side reactions.
  • Post-Deprotection Neutralization: Rapid solvent evaporation under reduced pressure minimizes acid exposure.
    Validation via MALDI-TOF MS ensures complete deprotection without peptide backbone cleavage .

Advanced Question

Q. What methodological considerations are essential when using this compound derivatives as substrates in enzyme inhibition studies?

  • Solubility Optimization: Use DMSO/cosolvent systems to enhance aqueous solubility while maintaining enzyme activity.
  • Control Experiments: Include non-esterified threonine to distinguish ester-specific effects.
  • Kinetic Assays: Monitor time-dependent inhibition using stopped-flow techniques to account for slow-binding kinetics.
    Recent studies demonstrate tert-butyl esters’ utility in probing protease active sites due to their resistance to nonspecific hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.